molecular formula C10H18O8S B13408409 2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate

2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate

Cat. No.: B13408409
M. Wt: 298.31 g/mol
InChI Key: JNVWMGJXDFVSJN-ODXREFDESA-N
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Description

2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate is a chemical compound that belongs to the class of organic compounds known as dioxolopyrans. These compounds contain a dioxole ring fused to a pyran ring. The compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate typically involves the protection of the hydroxyl groups in the fructopyranose ring. This is achieved by reacting the fructopyranose with acetone in the presence of an acid catalyst to form the isopropylidene derivative. The methanesulfonate group is then introduced by reacting the protected fructopyranose with methanesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.

    Hydrolysis: The isopropylidene group can be hydrolyzed under acidic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid are commonly employed.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of the fructopyranose.

    Hydrolysis: The major product is the deprotected fructopyranose with free hydroxyl groups.

Scientific Research Applications

2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: The compound is explored for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The isopropylidene group protects the hydroxyl groups, allowing selective reactions to occur at other sites on the molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranoside
  • Methyl 2,3-O-(1-methylethylidene)-beta-D-ribofuranosiduronic acid
  • Sulfamic Acid 2,3-O-(1-Methylethylidene)-4,5-O-Sulfonyl-Beta-Fructopyranose Ester

Uniqueness

2,3-O-(1-Methylethylidene)-beta-D-fructopyranose-1-methanesulfonate is unique due to its specific combination of protective groups and reactive sites. This allows for selective reactions and makes it a valuable intermediate in synthetic chemistry. Its structural properties also make it useful in studying carbohydrate-related biological processes.

Properties

Molecular Formula

C10H18O8S

Molecular Weight

298.31 g/mol

IUPAC Name

[(3aS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl methanesulfonate

InChI

InChI=1S/C10H18O8S/c1-9(2)17-8-7(12)6(11)4-15-10(8,18-9)5-16-19(3,13)14/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8+,10+/m1/s1

InChI Key

JNVWMGJXDFVSJN-ODXREFDESA-N

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@@H](CO[C@]2(O1)COS(=O)(=O)C)O)O)C

Canonical SMILES

CC1(OC2C(C(COC2(O1)COS(=O)(=O)C)O)O)C

Origin of Product

United States

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